molecular formula C12H21NO2 B2424302 Tert-butyl 1-pyrrolidin-2-ylcyclopropane-1-carboxylate CAS No. 2287299-85-6

Tert-butyl 1-pyrrolidin-2-ylcyclopropane-1-carboxylate

Cat. No.: B2424302
CAS No.: 2287299-85-6
M. Wt: 211.305
InChI Key: FDTNXOYZXIWTTR-UHFFFAOYSA-N
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Description

“Tert-butyl 1-pyrrolidin-2-ylcyclopropane-1-carboxylate” is a chemical compound with the molecular formula C12H21NO2. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The tert-butyl group is a common aliphatic motif extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not documented, compounds with a pyrrolidine ring and tert-butyl group have been studied. For instance, exposure of similar compounds to UV irradiation led to the formation of free radicals .

Future Directions

The pyrrolidine ring and the tert-butyl group are both areas of active research in medicinal chemistry and organic synthesis . Future directions could involve exploring the biological activity of “Tert-butyl 1-pyrrolidin-2-ylcyclopropane-1-carboxylate” and its potential applications in drug discovery.

Properties

IUPAC Name

tert-butyl 1-pyrrolidin-2-ylcyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-11(2,3)15-10(14)12(6-7-12)9-5-4-8-13-9/h9,13H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTNXOYZXIWTTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CC1)C2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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